2-Cyclopropyl-6-phenyl-4H-pyran-4-one

Catalog No.
S3570580
CAS No.
76209-47-7
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-6-phenyl-4H-pyran-4-one

CAS Number

76209-47-7

Product Name

2-Cyclopropyl-6-phenyl-4H-pyran-4-one

IUPAC Name

2-cyclopropyl-6-phenylpyran-4-one

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c15-12-8-13(10-4-2-1-3-5-10)16-14(9-12)11-6-7-11/h1-5,8-9,11H,6-7H2

InChI Key

GSWFETNACZEBSZ-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=O)C=C(O2)C3=CC=CC=C3

Canonical SMILES

C1CC1C2=CC(=O)C=C(O2)C3=CC=CC=C3

2-Cyclopropyl-6-phenyl-4H-pyran-4-one is a heterocyclic compound characterized by a pyran ring substituted with a cyclopropyl group at the 2-position and a phenyl group at the 6-position. The molecular formula for this compound is C13H12O2, and it features a unique bicyclic structure that contributes to its chemical reactivity and biological properties. Pyran derivatives are of significant interest in organic chemistry due to their diverse applications in pharmaceuticals and agrochemicals.

The chemical reactivity of 2-cyclopropyl-6-phenyl-4H-pyran-4-one can be attributed to the presence of the pyran ring, which can undergo various transformations. For example, it can participate in electrophilic aromatic substitutions, nucleophilic attacks, and cycloadditions. Additionally, the cyclopropyl group may engage in ring-opening reactions under certain conditions, leading to the formation of more complex structures.

Reactions involving this compound often include:

  • Electrophilic substitution: The phenyl group can be substituted by electrophiles due to its electron-rich nature.
  • Nucleophilic addition: The carbonyl group can react with nucleophiles, leading to the formation of new carbon-carbon bonds.
  • Cycloaddition reactions: The compound can serve as a diene or dienophile in Diels-Alder reactions.

Research indicates that 2-cyclopropyl-6-phenyl-4H-pyran-4-one exhibits notable biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of 4H-pyran compounds possess significant cytotoxic effects against various cancer cell lines, making them potential candidates for drug development.

Furthermore, some studies suggest that compounds with similar structures may exhibit activity as inhibitors of enzymes such as hydroxymethylglutaryl-CoA reductase, which is crucial in cholesterol biosynthesis. This suggests potential applications in treating hypercholesterolemia.

Several methods have been developed for synthesizing 2-cyclopropyl-6-phenyl-4H-pyran-4-one. Common strategies include:

  • Cyclization of Enediones: This method involves the cyclization of appropriate enedione precursors under acidic or basic conditions to yield the desired pyran structure.
  • Tandem Cyclization-Cyclopropanation: A recent approach utilizes tandem reactions where cyclopropanation occurs alongside cyclization to form the pyran ring efficiently .
  • Photochemical Methods: Some synthetic routes exploit photo

2-Cyclopropyl-6-phenyl-4H-pyran-4-one has several applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new anticancer agents and enzyme inhibitors.
  • Agricultural Chemicals: Its derivatives may serve as pesticides or herbicides owing to their biological properties.
  • Material Science: The unique structural features allow for potential applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving 2-cyclopropyl-6-phenyl-4H-pyran-4-one focus on understanding how this compound interacts with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict binding affinities and interactions with target proteins.
  • In vitro assays: To evaluate cytotoxicity and enzyme inhibition.

Such studies are critical for elucidating the mechanisms underlying its biological activities and optimizing its pharmacological profiles.

Several compounds share structural similarities with 2-cyclopropyl-6-phenyl-4H-pyran-4-one. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological Activity
2-Methyl-6-phenyl-4H-pyran-4-oneMethyl group at position 2Moderate cytotoxicity
5-Cyclopropyl-2-methylpyridineCyclopropane at position 5Antimicrobial properties
2-Cyclohexyl-6-benzylpyranCyclohexane instead of cyclopropanePotential anti-inflammatory effects
3-CyclopropylcoumarinCoumarin backboneAnticancer activity

The presence of the cyclopropyl group and specific substitutions on the pyran ring distinguish 2-cyclopropyl-6-phenyl-4H-pyran-4-one from these similar compounds, contributing to its unique reactivity and biological profile.

XLogP3

2.3

Dates

Last modified: 02-18-2024

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